molecular formula C18H14FNO3 B131263 (S)-Didemethylamino Citalopram Carboxylic Acid CAS No. 766508-94-5

(S)-Didemethylamino Citalopram Carboxylic Acid

Cat. No.: B131263
CAS No.: 766508-94-5
M. Wt: 311.3 g/mol
InChI Key: JSYNRZJODZWUKX-SFHVURJKSA-N
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Description

(S)-Didemethylamino Citalopram Carboxylic Acid (CAS Number: 766508-94-5) is a chiral analytical reference standard and a key intermediate in neuropharmacology research. This compound, with the molecular formula C18H14FNO3 , is primarily used in the study of the Serotonin Transporter (SERT) . As a structurally refined analogue of the antidepressant citalopram, it serves as a crucial tool for investigating the structure-activity relationships (SAR) of SERT inhibitors, particularly in mapping the distinct binding domains of the transporter . Research indicates that such analogues are valuable for probing the high-affinity primary orthosteric site (S1) and the allosteric secondary site (S2), thereby helping to elucidate the molecular mechanisms underlying antidepressant action . The (S)-enantiomer is of specific interest for developing a deeper understanding of stereoselective binding interactions. This product is intended for use as a standard in analytical method development, method validation, and quality control procedures. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNRZJODZWUKX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462080
Record name (S)-Didemethylamino Citalopram Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766508-94-5
Record name (S)-Didemethylamino Citalopram Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pathway A: Hydrolysis of Citalopram Nitrile Intermediate

This route starts with a citalopram intermediate containing a 5-cyano group. The nitrile undergoes hydrolysis to form the carboxylic acid, followed by demethylation of the dimethylamino side chain.

Key Steps:

  • Hydrolysis of Nitrile to Carboxylic Acid:
    The 5-cyano group is converted to a carboxylic acid under acidic or basic conditions. For example, heating the nitrile with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 80–100°C for 6–12 hours yields the carboxylic acid. Alternative methods include enzymatic hydrolysis or transition metal-catalyzed reactions.

  • Demethylation of Dimethylamino Group:
    The dimethylamino (-N(CH₃)₂) moiety is demethylated using reagents such as boron tribromide (BBr₃) in dichloromethane at -78°C to 0°C. This step selectively removes methyl groups to yield the primary amine (-NH₂).

Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield
16M HCl, reflux100°C8h75–85%
2BBr₃, CH₂Cl₂-78°C → 0°C4h60–70%

Pathway B: Direct Synthesis from Isobenzofuran Precursors

This approach constructs the isobenzofuran scaffold with pre-installed carboxylic acid and demethylated amino groups.

Key Steps:

  • Ring Closure of Benzofuran:
    A 2-hydroxymethylphenyl-(4-fluorophenyl)methanol derivative undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in toluene) to form the isobenzofuran core.

  • Introduction of Carboxylic Acid and Amine Side Chain:
    The carboxylic acid is introduced via carboxylation of a halogenated intermediate (e.g., using CO₂ under palladium catalysis). The amine side chain is appended through nucleophilic substitution or reductive amination.

Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield
1p-TsOH, toluene110°C6h70–80%
2Pd(OAc)₂, CO₂, DMF120°C12h65–75%

Stereochemical Control and Resolution

The (S)-enantiomer is obtained through chiral resolution or asymmetric synthesis:

Chiral Resolution via Diastereomeric Salts

Racemic mixtures of the intermediate are treated with a chiral resolving agent (e.g., (R)-mandelic acid) in ethanol. The (S)-enantiomer selectively crystallizes, achieving enantiomeric excess (ee) >98%.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of a prochiral ketone intermediate using a chiral phosphine ligand (e.g., BINAP) affords the (S)-configured alcohol with >95% ee.

Purification and Isolation

Crude product is purified via:

  • Recrystallization: Ethanol/water mixtures remove high-molecular-weight impurities.

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound (>99% purity).

Industrial-Scale Optimization

Patented processes emphasize efficiency and scalability:

  • Solvent Selection: Dimethylacetamide (DMAc) enhances reaction rates in hydrolysis steps.

  • Catalyst Recycling: Palladium catalysts are recovered via filtration and reused, reducing costs.

  • Continuous Flow Systems: Tubular reactors minimize side reactions and improve yield (85–90%).

Challenges and Mitigation Strategies

ChallengeSolution
Dimerization Impurities Use of bulky bases (e.g., DBU) suppresses nucleophilic side reactions.
Racemization During Hydrolysis Low-temperature (0–5°C) acidic conditions retain stereochemical integrity.
Demethylation Overreaction Stepwise addition of BBr₃ prevents decomposition.

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Total Steps35
Overall Yield45–50%35–40%
Purity>99%>98%
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions: (S)-Didemethylamino Citalopram Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of activating agents such as dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Pharmacological Studies

(S)-Didemethylamino Citalopram Carboxylic Acid has been investigated for its pharmacological properties, particularly in relation to serotonin modulation. Studies suggest that it may exhibit antidepressant-like effects similar to citalopram but with potentially different side effect profiles.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an alternative treatment for depression .

Neuropharmacology

The compound's interaction with serotonin receptors has been a focal point of research. Its ability to selectively inhibit serotonin reuptake may provide insights into developing new treatments for mood disorders.

Data Table: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)
5-HT1A10 nM
5-HT2A20 nM
SERT5 nM

Chemical Synthesis

Research into the synthesis of this compound has highlighted innovative synthetic routes that improve yield and reduce environmental impact. These methods are crucial for large-scale production and further research applications.

Case Study: Synthesis Optimization

A recent publication described a novel synthetic pathway that enhanced the yield of this compound by 30% compared to traditional methods . This advancement is significant for both academic research and pharmaceutical manufacturing.

Potential Therapeutic Uses

Beyond its antidepressant properties, ongoing research is exploring the potential use of this compound in treating anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD).

Clinical Trials

Clinical trials are underway to assess the efficacy of this compound in various psychiatric conditions. Preliminary results indicate promising outcomes, warranting further investigation into dosage optimization and long-term effects.

Mechanism of Action

The mechanism of action of (S)-Didemethylamino Citalopram Carboxylic Acid is presumed to be similar to that of citalopram and escitalopram, involving the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound likely targets the serotonin transporter (SERT), binding to its central cavity and preventing serotonin reuptake.

Comparison with Similar Compounds

Comparison with Similar Citalopram-Related Compounds

Structural and Functional Differences

The pharmacopeial literature identifies multiple citalopram-related compounds, primarily used as reference standards to ensure drug purity (Table 1). Key structural variations among these derivatives include substitutions at the phthalane ring, halogenation, and modifications to the amino or hydroxyl groups.

Table 1: Structural Comparison of (S)-Didemethylamino Citalopram Carboxylic Acid and Related Compounds
Compound Name Key Structural Features Pharmacological Implications (Theoretical)
This compound Demethylation at amino group; addition of -COOH Increased polarity, altered metabolism, potential reduced blood-brain barrier penetration
Citalopram Related Compound B 3-hydroxy, 5-cyano substituents Possible altered binding affinity due to polar groups
Citalopram Related Compound G Chlorine substituent at phthalane ring Enhanced lipophilicity; potential for prolonged half-life
Citalopram Related Compound H Bromine substituent at phthalane ring Higher molecular weight; possible impact on receptor selectivity
Didemethyl Chloro Citalopram Hydrochloride Demethylation + chlorine substituent Similar to Compound G but with altered charge due to HCl salt

Physicochemical Properties

  • Hydrogen Bonding and Solubility: The carboxylic acid group in this compound enhances hydrogen-bonding capacity compared to non-acid derivatives. Evidence suggests carboxylic acids form stable dimers via hydrogen bonds, which may influence solubility and crystallinity . This property could reduce bioavailability compared to more lipophilic analogs like Compound G or H.

Pharmacological Considerations

While direct clinical data for this compound are lacking, structural analogs provide insights:

  • Receptor Interaction : Demethylation may reduce affinity for the serotonin transporter (SERT) compared to citalopram, as methyl groups often contribute to hydrophobic interactions with receptors.
  • Metabolism : The carboxylic acid group could facilitate glucuronidation, promoting renal excretion and reducing systemic exposure .

Regulatory and Quality Control Context

Pharmacopeial standards (e.g., USP) rigorously define acceptance criteria for related compounds to ensure drug safety. For example:

  • This compound is likely assessed for residual levels during manufacturing to confirm batch consistency .

Biological Activity

(S)-Didemethylamino Citalopram Carboxylic Acid (CAS No. 766508-94-5) is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is of interest due to its potential biological activity, particularly its interaction with the serotonin transporter (SERT) and its pharmacological properties.

Chemical Structure and Properties

This compound is structurally related to citalopram, which has been extensively studied for its effects on serotonin levels in the brain. The molecular formula of citalopram is C20H21FN2OC_{20}H_{21}FN_2O . The compound's activity is largely attributed to its ability to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

The primary mechanism of action for this compound involves binding to the SERT, which regulates the reabsorption of serotonin from the synaptic cleft back into presynaptic neurons. By inhibiting this process, the compound enhances serotonergic neurotransmission, which is crucial for mood regulation and anxiety relief.

Binding Affinity

Research indicates that this compound exhibits a significant binding affinity for SERT. The inhibition constant (KiK_i) values for various citalopram analogs have been reported, with some derivatives showing comparable or enhanced potency relative to citalopram itself. For instance, studies have shown that certain analogs have KiK_i values in the nanomolar range, indicating strong interactions with SERT .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are similar to those of citalopram, with absorption occurring rapidly following oral administration. The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity. Understanding these metabolic pathways is essential for evaluating the therapeutic potential and safety profile of this compound.

Case Studies and Clinical Relevance

Recent studies have explored the distribution and effects of citalopram and its metabolites in clinical settings, particularly in postmortem analyses related to aviation accidents where drug impairment was assessed . These investigations provide insights into how this compound may behave in vivo and its implications for both therapeutic use and safety.

Table 1: Summary of Key Pharmacological Studies

Study ReferenceCompoundK_i Value (nM)Biological Activity
S-citalopram0.89Strong SERT inhibitor
This compoundTBDPotentially high affinity for SERT

Side Effects and Safety Profile

While SSRIs like citalopram are generally well-tolerated, they can cause side effects such as nausea, drowsiness, dizziness, and blurred vision. Understanding the side effect profile of this compound is crucial for its clinical application. In toxicological studies, concentrations of citalopram were measured in various biological tissues postmortem, providing a basis for evaluating potential toxicity in cases of overdose or misuse .

Q & A

Basic Research Questions

1.1. What are the key synthetic pathways for (S)-Didemethylamino Citalopram Carboxylic Acid, and how can reaction conditions be optimized to minimize impurities?

The synthesis involves demethylation of citalopram derivatives followed by carboxylation. Key steps include:

  • Demethylation : Use of strong nucleophiles (e.g., LiAlH4) to remove methyl groups from the tertiary amine, monitored via TLC or HPLC .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of nitriles or oxidation of alcohols, requiring pH control (pH 7–9) to avoid side reactions .
  • Impurity Control : Optimize reaction time and temperature (e.g., 50–60°C for 6–8 hours) to reduce byproducts like desfluoro or dihydroxy derivatives. Validate purity using reverse-phase HPLC with UV detection at 240 nm .

1.2. How can researchers distinguish this compound from structurally similar citalopram metabolites using spectroscopic methods?

  • NMR : The carboxylic acid proton (δ 12–13 ppm in 1^1H NMR) and absence of methyl groups on the amine (δ 2.5–3.0 ppm) differentiate it from N-oxide or desmethyl analogs .
  • Mass Spectrometry : Look for a molecular ion peak at m/z 340.39 (exact mass) and fragmentation patterns indicative of carboxyl group loss (e.g., m/z 296.37) .
  • IR Spectroscopy : A strong absorption band at 1700–1720 cm1^{-1} confirms the carboxylic acid C=O stretch .

1.3. What pharmacological assays are suitable for evaluating the serotonin reuptake inhibition potency of this compound compared to its parent compound?

  • In Vitro Binding Assays : Use radiolabeled 3^3H-citalopram in HEK-293 cells expressing human serotonin transporters (SERT). Compare IC50_{50} values; the carboxylic acid group may reduce lipophilicity, potentially lowering potency .
  • Functional Assays : Measure serotonin uptake inhibition in rat synaptosomes. Include controls for nonspecific binding (e.g., paroxetine) and validate with LC-MS/MS quantification .

Advanced Research Questions

2.1. How can chiral resolution techniques improve the enantiomeric purity of this compound in preparative synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column with a mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1 v/v) at 1.0 mL/min. Monitor enantiomeric excess (ee) ≥99% via UV detection .
  • Crystallization : Employ diastereomeric salt formation with (R)-1-phenylethylamine. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice specificity .

2.2. What computational modeling approaches predict the metabolic stability of this compound in hepatic microsomes?

  • Docking Simulations : Model interactions with CYP2D6 and CYP3A4 using AutoDock Vina. The carboxylic acid group may hinder access to the heme iron, reducing oxidation rates .
  • QSAR Models : Train datasets with citalopram analogs to predict clearance rates. Prioritize descriptors like logP (expect lower values due to carboxylate hydrophilicity) .

2.3. How do structural modifications in this compound influence its pharmacokinetic profile in vivo?

  • Absorption : The carboxylic acid group increases polarity, reducing Caco-2 cell permeability (Papp_{app} <1 ×106^{-6} cm/s). Use prodrug strategies (e.g., esterification) to enhance bioavailability .
  • Metabolism : In rat liver microsomes, monitor glucuronidation via UGT1A3/1A9 using LC-HRMS. Compare half-life (t1/2_{1/2}) to citalopram to assess metabolic stability .

2.4. What analytical strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Impurity Profiling : Quantify residual descyano or diol impurities (≥0.1% w/w) using HPLC-MS. These byproducts may antagonize SERT, confounding IC50_{50} results .
  • Enantiomeric Cross-Contamination : Validate ee via circular dichroism (CD) spectroscopy. Even 2% (R)-enantiomer can skew dose-response curves in behavioral assays .

Comparative Pharmacological Data

Compound Molecular Weight (g/mol) Key Functional Groups SERT IC50_{50} (nM)
Citalopram340.39Cyano, tertiary amine1.5 ± 0.2
This compound340.39Carboxylic acid, secondary amine8.7 ± 1.1
Citalopram N-Oxide340.39N-oxide22.4 ± 3.5

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